2-Cyclobutyl-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-CYCLOBUTYL-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOBUTYL-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves a multicomponent reaction. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This regioselective multicomponent reaction allows for the efficient synthesis of the target compound under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of microwave irradiation for catalyst-free synthesis can be adapted for large-scale production . These methods offer eco-friendly and efficient routes for synthesizing triazolopyrimidines.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOBUTYL-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Selective reduction to dihydro derivatives has been demonstrated.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include dihydro derivatives, substituted triazolopyrimidines, and various oxidized forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-CYCLOBUTYL-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, including tyrosyl DNA phosphodiesterase 2 (TDP2), epidermal growth factor receptor kinase, and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions lead to the modulation of cellular processes such as DNA repair, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar structure but with a pyridine ring instead of a thiophene ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Contains a thiadiazine ring fused with a triazole ring.
2-Hetaryl[1,2,4]triazolo[1,5-c]quinazolines: Contains a quinazoline ring fused with a triazole ring.
Uniqueness
The uniqueness of 2-CYCLOBUTYL-7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of a cyclobutyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other triazolopyrimidine derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H12N4S |
---|---|
Molecular Weight |
256.33 g/mol |
IUPAC Name |
2-cyclobutyl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H12N4S/c1-3-9(4-1)12-15-13-14-7-6-10(17(13)16-12)11-5-2-8-18-11/h2,5-9H,1,3-4H2 |
InChI Key |
JYDYTYFTTIEZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CC=CS4 |
Origin of Product |
United States |
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